The Architecture of Azole Intermediates: A Deep-Dive into 2,4-Difluoro-1-(prop-1-en-2-yl)benzene (CAS 156570-11-5)
The Architecture of Azole Intermediates: A Deep-Dive into 2,4-Difluoro-1-(prop-1-en-2-yl)benzene (CAS 156570-11-5)
As a Senior Application Scientist specializing in the scale-up of fluorinated pharmaceutical intermediates, I frequently encounter building blocks that seem structurally simple but are mechanistically profound. 2,4-Difluoro-1-(prop-1-en-2-yl)benzene (CAS 156570-11-5) is one such molecule. Widely recognized as a critical precursor—and a monitored impurity—in the synthesis of broad-spectrum triazole antifungals like Posaconazole, this compound bridges the gap between raw commodity chemicals and complex, chiral active pharmaceutical ingredients (APIs).
In this technical guide, we will deconstruct the physicochemical properties of CAS 156570-11-5, analyze its mechanistic role in drug development, and establish a field-proven, self-validating protocol for its synthesis.
Structural Mechanics and Physicochemical Profiling
The molecule consists of a benzene ring substituted with fluorine atoms at the 2- and 4-positions, and an isopropenyl group (prop-1-en-2-yl) at the 1-position.
From a drug design perspective, the 2,4-difluorophenyl moiety is not merely a structural placeholder. The highly electronegative fluorine atoms significantly modulate the electron density of the aromatic ring. This enhances the lipophilicity (LogP ~2.99) and metabolic stability of the final API, allowing it to effectively penetrate fungal cell membranes and resist rapid hepatic degradation via cytochrome P450 enzymes[1].
Meanwhile, the isopropenyl group serves as a highly reactive chemical handle. The terminal alkene is primed for stereoselective epoxidation (e.g., via Sharpless asymmetric epoxidation), which eventually forms the crucial oxygen-containing heterocyclic core of drugs like Posaconazole[2].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2,4-Difluoro-1-(prop-1-en-2-yl)benzene |
| CAS Number | 156570-11-5 |
| Molecular Formula | C9H8F2 |
| Molecular Weight | 154.16 g/mol |
| SMILES | CC(C1=C(F)C=C(F)C=C1)=C |
| LogP (Predicted) | ~2.99 |
| Storage Condition | 2-8°C, sealed, protected from light |
| Required Stabilizer | 4-tert-Butylcatechol (TBC) (≥95% purity standard) |
Data synthesized from[3].
Mechanistic Role in Drug Development
In the industrial synthesis of Posaconazole, CAS 156570-11-5 is the pivotal intermediate that transitions the linear synthesis into the chiral domain. The compound is typically synthesized via the Wittig olefination of 2,4-difluoroacetophenone. Once formed, the terminal alkene undergoes asymmetric oxidation to yield a chiral epoxide. This epoxide is subsequently opened by 1H-1,2,4-triazole to build the pharmacophore responsible for binding to the fungal lanosterol 14α-demethylase (CYP51) enzyme[2].
Because of its position in the synthetic pathway, unreacted or degraded traces of this intermediate carry forward into the final stages of API manufacturing. Consequently, it is strictly monitored in quality control as Posaconazole Impurity 63 [4].
Fig 1. Synthetic pathway from 2,4-difluoroacetophenone to Posaconazole via CAS 156570-11-5.
Self-Validating Synthetic Protocol: Wittig Olefination
In my experience, handling terminal alkenes like 156570-11-5 requires strict thermal and radical control. The isopropenyl moiety is highly susceptible to auto-oxidation and spontaneous polymerization if left unstabilized.
To ensure trustworthiness and reproducibility, the following Wittig olefination protocol is designed as a self-validating system . Visual cues and thermodynamic checkpoints serve as intrinsic quality gates before proceeding to the next step.
Reagents Required
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Substrate: 2,4-Difluoroacetophenone (1.0 eq)
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Wittig Salt: Methyltriphenylphosphonium bromide (1.2 eq)
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Base: Potassium tert-butoxide (KOtBu) (1.2 eq)
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Solvent: Anhydrous Tetrahydrofuran (THF)
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Stabilizer: 4-tert-Butylcatechol (TBC)
Step-by-Step Methodology & Causality
Step 1: Ylide Generation (The Visual Gate)
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Action: Suspend Methyltriphenylphosphonium bromide in anhydrous THF under an inert Argon atmosphere. Cool the reactor to 0°C. Add KOtBu portion-wise.
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Causality: The strong base deprotonates the phosphonium salt to form the reactive phosphorus ylide. Cooling to 0°C prevents the degradation of the ylide and controls the exothermic deprotonation.
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Self-Validation: The reaction mixture will transition from a white suspension to a bright, unmistakable canary yellow . If the yellow color does not appear, the system is wet, and the ylide has failed to form. Do not proceed.
Step 2: Ketone Addition (Thermodynamic Control)
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Action: Dilute 2,4-difluoroacetophenone in THF and add it dropwise to the yellow ylide solution, maintaining the internal temperature below 5°C.
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Causality: The nucleophilic attack of the ylide on the carbonyl carbon is highly exothermic. Dropwise addition prevents thermal spikes that could lead to the dimerization of the starting material or the degradation of the newly formed alkene.
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Self-Validation: As the ketone is consumed, the bright yellow color of the ylide will gradually fade to a pale, milky slurry (due to the precipitation of triphenylphosphine oxide byproduct).
Step 3: Maturation and Quench
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Action: Allow the reaction to warm to room temperature and stir for 3 hours. Quench by slowly adding saturated aqueous ammonium chloride ( NH4Cl ).
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Causality: NH4Cl provides a mild proton source to neutralize excess KOtBu without hydrolyzing the newly formed alkene, which is sensitive to strong aqueous acids.
Step 4: Extraction and Stabilization
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Action: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Pass through a short silica plug (using Hexanes) to remove the bulk of the triphenylphosphine oxide.
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Crucial Step: Immediately add 10-50 ppm of TBC to the purified liquid.
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Causality: The isolated 2,4-Difluoro-1-(prop-1-en-2-yl)benzene is a radical sink. Without TBC acting as a radical scavenger, the product will spontaneously polymerize into an unusable resin within days at room temperature[3].
Fig 2. Self-validating experimental workflow for the synthesis of CAS 156570-11-5.
Analytical Characterization & Quality Control
When verifying the success of the synthesis, standard analytical techniques must be calibrated for the specific quirks of this molecule.
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1H-NMR: The defining signature of CAS 156570-11-5 is the terminal alkene protons. Look for two distinct, finely split singlets in the 5.10 – 5.30 ppm range, characteristic of the non-equivalent geminal protons of the isopropenyl group. The methyl group will appear as a distinct doublet of triplets near 2.10 ppm due to long-range coupling with the fluorine atoms.
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HPLC Profiling: When monitoring this compound as[4], reverse-phase HPLC (C18 column) with a gradient of Acetonitrile/Water is standard. Ensure the detector is set to a UV wavelength of ~254 nm, where the conjugated styrene-like system absorbs strongly.
References
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Quality Control Chemicals (QCC). "Posaconazole Impurity 63 (CAS 156570-11-5) Reference Standards." Quality Control Chemicals Inc. Available at:[Link]
- Google Patents. "Preparation method of posaconazole intermediate (CN102643194B)." Google Patents Database.
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China Pharmaceutical University. "Fluorine-Containing Drugs Introduced to the Market: Mechanisms and Synthesis." CPU Academic Repository. Available at: [Link]
